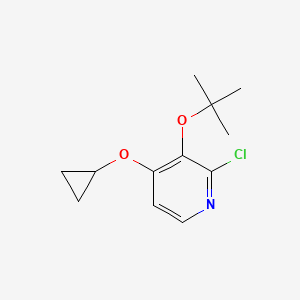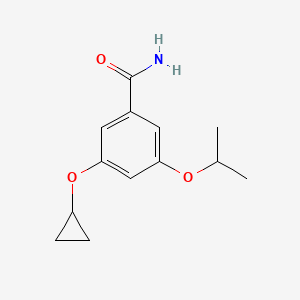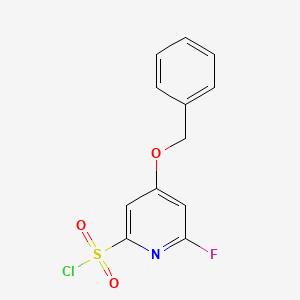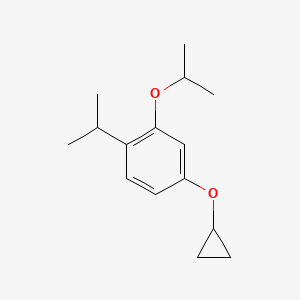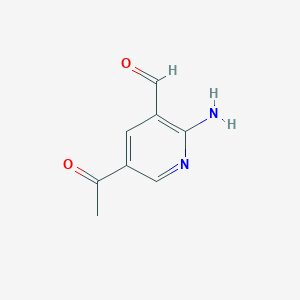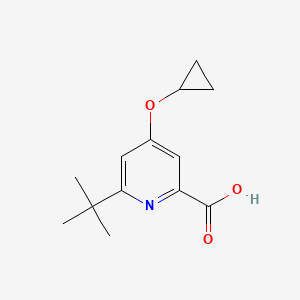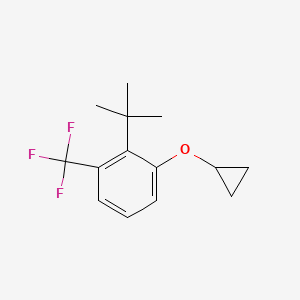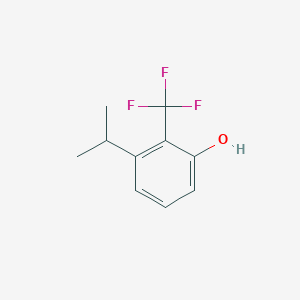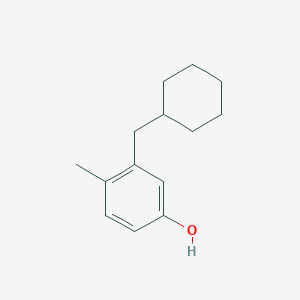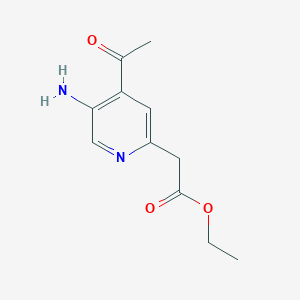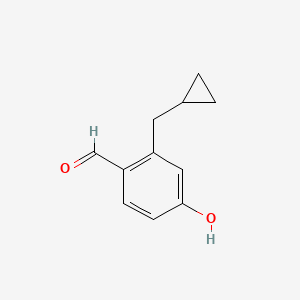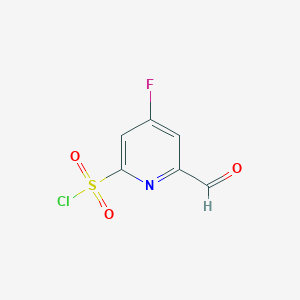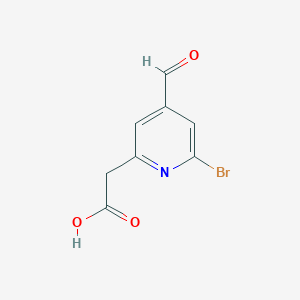
(6-Bromo-4-formylpyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol It is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-formylpyridin-2-YL)acetic acid typically involves the bromination of 2-acetylpyridine followed by formylation and subsequent oxidation. One common method includes the use of bromine and acetic acid as reagents under controlled conditions to introduce the bromine atom at the 6-position of the pyridine ring. The formyl group is then introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the acetic acid moiety is introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (6-Bromo-4-carboxypyridin-2-YL)acetic acid.
Reduction: (6-Bromo-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: (6-Methoxy-4-formylpyridin-2-YL)acetic acid.
Applications De Recherche Scientifique
(6-Bromo-4-formylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (6-Bromo-4-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of bromine.
(6-Methyl-4-formylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of bromine.
(6-Nitro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
(6-Bromo-4-formylpyridin-2-YL)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H6BrNO3 |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
2-(6-bromo-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
Clé InChI |
OSCUSRJGZRRKMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
